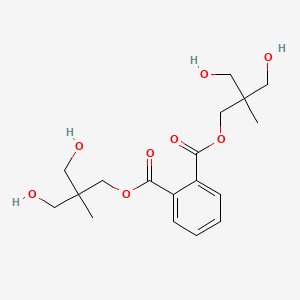
Bis(2,2-dimethylolpropyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-dimethylolpropyl) phthalate: is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. This compound is characterized by its two 2,2-dimethylolpropyl groups attached to the phthalate backbone, making it a diester of phthalic acid. It is commonly used to enhance the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-dimethylolpropyl) phthalate typically involves the esterification of phthalic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: Bis(2,2-dimethylolpropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis(2,2-dimethylolpropyl) phthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility, durability, and workability of these materials.
Biology and Medicine: Research into the biological effects of phthalates, including this compound, focuses on their potential endocrine-disrupting properties. Studies investigate how these compounds interact with biological systems and their potential health impacts.
Industry: In addition to its use as a plasticizer, this compound is employed in the manufacture of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it valuable in various industrial applications.
作用機序
The primary mechanism by which Bis(2,2-dimethylolpropyl) phthalate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions.
類似化合物との比較
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: Bis(2,2-dimethylolpropyl) phthalate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for specific interactions within polymer matrices, making it suitable for particular applications where other phthalates may not perform as effectively.
特性
CAS番号 |
72829-15-3 |
|---|---|
分子式 |
C18H26O8 |
分子量 |
370.4 g/mol |
IUPAC名 |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O8/c1-17(7-19,8-20)11-25-15(23)13-5-3-4-6-14(13)16(24)26-12-18(2,9-21)10-22/h3-6,19-22H,7-12H2,1-2H3 |
InChIキー |
VBCOANABQMTRBN-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


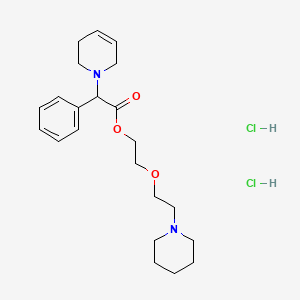

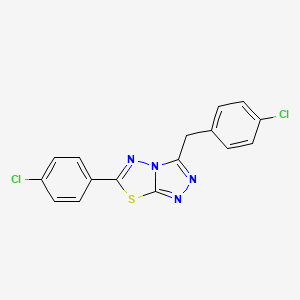
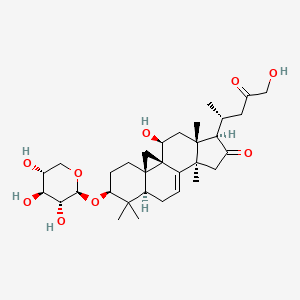
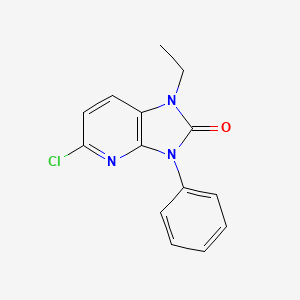

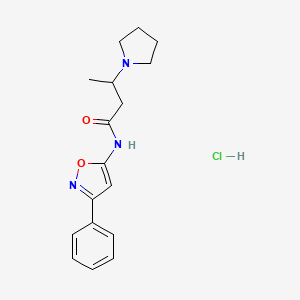
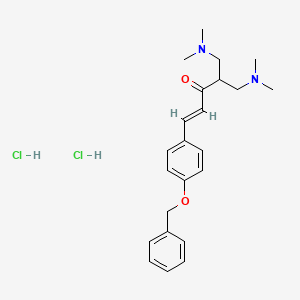
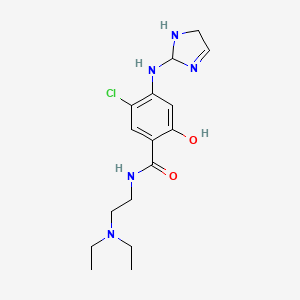
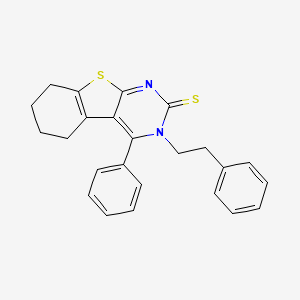


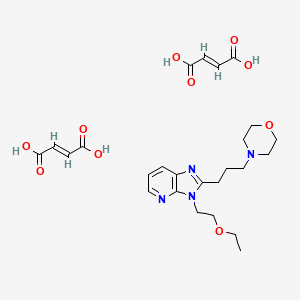
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
